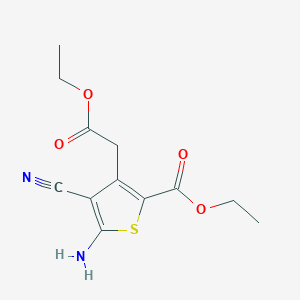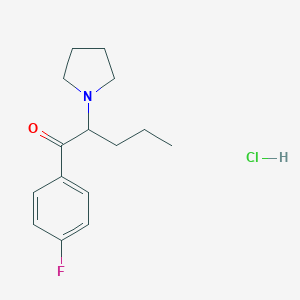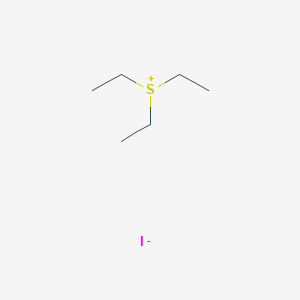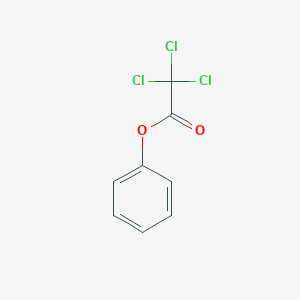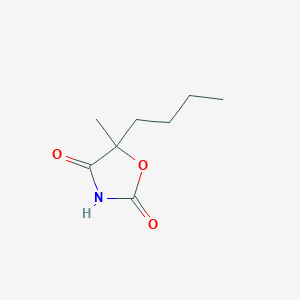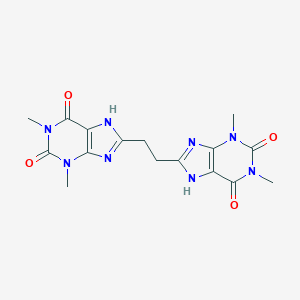
Theophylline, 8,8'-ethylenebis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8,8'-ethylenebis- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a xanthine derivative that has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, there has been growing interest in the use of theophylline in scientific research, particularly in the field of neuroscience.
作用機序
Theophylline, 8,8'-ethylenebis- works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP in the body, which in turn leads to the activation of various signaling pathways. These pathways are involved in a wide range of physiological processes, including smooth muscle relaxation, bronchodilation, and the release of neurotransmitters.
生化学的および生理学的効果
Theophylline, 8,8'-ethylenebis- has a number of biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and mood regulation. Theophylline also has bronchodilatory effects, which make it useful in the treatment of respiratory diseases such as asthma and Theophylline, 8,8'-ethylenebis-. In addition, theophylline has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
Theophylline, 8,8'-ethylenebis- has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable, which makes it easy to store and transport. However, there are also some limitations to its use. For example, theophylline can be toxic at high concentrations, which can limit its use in certain experiments. In addition, theophylline can interact with other compounds, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on theophylline, 8,8'-ethylenebis-. One promising area of research is in the development of new drugs that are based on theophylline. Researchers are currently exploring the use of theophylline derivatives in the treatment of a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. In addition, researchers are also exploring the use of theophylline in combination with other drugs, which may enhance its therapeutic effects. Finally, researchers are also exploring the use of theophylline in the development of new diagnostic tools for a wide range of diseases.
合成法
Theophylline, 8,8'-ethylenebis- can be synthesized from theophylline and ethylenediamine. The reaction involves the formation of a complex between the two compounds, which is then heated to produce the final product. The synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
Theophylline, 8,8'-ethylenebis- has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that theophylline can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and mood regulation. Theophylline has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
CAS番号 |
1784-67-4 |
|---|---|
製品名 |
Theophylline, 8,8'-ethylenebis- |
分子式 |
C16H18N8O4 |
分子量 |
386.37 g/mol |
IUPAC名 |
8-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N8O4/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |
InChIキー |
AZDQOGJHRRZXFQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
その他のCAS番号 |
1784-67-4 |
同義語 |
8,8'-Ethylenebistheophyline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



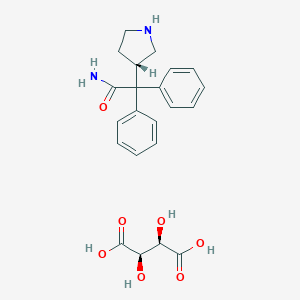
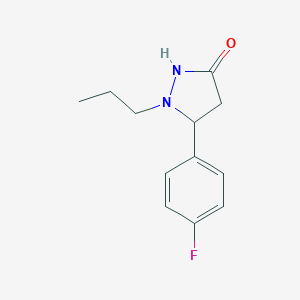
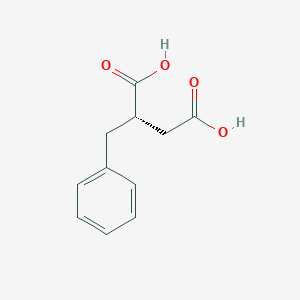
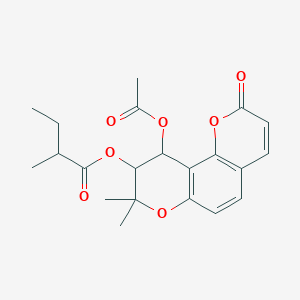
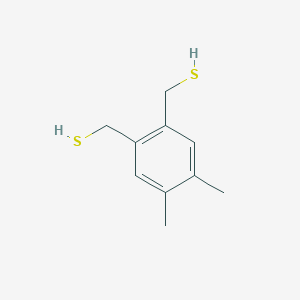
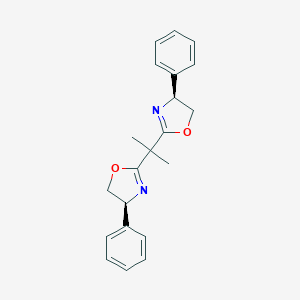
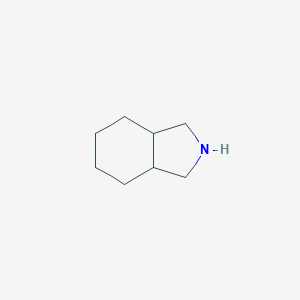
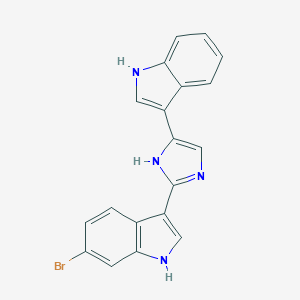
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
